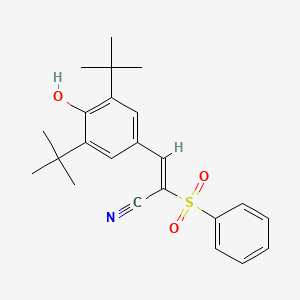
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide, commonly known as BNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPA is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes, including pain perception, inflammation, and cancer cell proliferation.
Aplicaciones Científicas De Investigación
BNPA has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. BNPA has been used in preclinical studies to investigate its potential as a therapeutic agent for various diseases, including cancer, neuropathic pain, and inflammatory bowel disease.
Mecanismo De Acción
BNPA acts as a selective antagonist of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide, a receptor that is widely expressed in the central nervous system and peripheral tissues. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide is involved in various physiological processes, including pain perception, inflammation, and cancer cell proliferation. BNPA inhibits the activation of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide by its endogenous ligands, resulting in the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
BNPA has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of inflammatory bowel disease and neuropathic pain. BNPA has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BNPA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNPA has several advantages for lab experiments. It is a selective antagonist of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. BNPA is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to the use of BNPA in lab experiments. One limitation is its low solubility in water, which can make it challenging to administer in certain experimental settings. Additionally, the effects of BNPA may be influenced by factors such as dosage and route of administration, which need to be carefully controlled in experimental design.
Direcciones Futuras
There are several future directions for research on BNPA. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, neuropathic pain, and inflammatory bowel disease. Additionally, further studies are needed to elucidate the precise mechanisms of BNPA's action and its effects on downstream signaling pathways. Finally, the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide antagonists may provide new opportunities for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-naphthalen-2-yloxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14(26-18-8-7-16-4-2-3-5-17(16)11-18)21(23)22-12-15-6-9-19-20(10-15)25-13-24-19/h2-11,14H,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLVYWMVQFAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromobenzoyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4693111.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyrazinyl)propanamide](/img/structure/B4693121.png)
![1-ethyl-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4693126.png)
![1-(4-fluorophenyl)-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B4693142.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4693144.png)
![3-benzyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B4693148.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4693151.png)
![N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4,5-dimethyl-3-isoxazolecarboxamide](/img/structure/B4693163.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4693167.png)
![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693191.png)
